1'-ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
“1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1006320-04-2 . It has a molecular weight of 296.33 .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C16H16N4O2/c1-3-19-9-13 (11 (2)17-19)15-14 (16 (21)22)10-20 (18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3, (H,21,22) . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.33 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules, particularly indole derivatives. Indoles are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit a range of biological activities and are used in the treatment of cancer, microbial infections, and other disorders .
Antiviral Agents
The structural motif of this compound is found in indole derivatives that have shown promising antiviral properties. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with significant potency .
Anti-inflammatory Applications
Indole derivatives, which can be synthesized from this compound, have been tested for anti-inflammatory activity. They act against COX enzymes, which are pivotal in the inflammatory process .
Anticancer Research
The bipyrazole moiety, present in this compound, is explored for its potential in anticancer research. It can be incorporated into molecules that interact with various cancer cell lines, providing a pathway for the development of new anticancer drugs .
Development of Antimicrobial Agents
Research has indicated that indole derivatives, related to this compound, possess antimicrobial properties. These derivatives can be effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Neurological Studies
Compounds with a similar structure to 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid have been used in neurological research, particularly in the study of neurotoxicity and neurodegenerative diseases .
Organic Synthesis Methodology
This compound can also be used in the development of novel organic synthesis methodologies. Its unique structure allows for the exploration of new synthetic routes and catalysis strategies in organic chemistry .
Green Chemistry Applications
The synthesis and application of this compound align with the principles of green chemistry. It can be used to develop environmentally benign synthetic pathways, reducing the use of hazardous substances and promoting sustainable practices in chemical research .
Mechanism of Action
Target of Action
Compounds similar to “1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid” often target enzymes or receptors in the body. These targets play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the target. This interaction can lead to changes in the biological processes controlled by the target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway involved in inflammation, leading to anti-inflammatory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to reduced inflammation if it inhibits an inflammatory pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-19-11(2)13(9-17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVQVSMZANSYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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